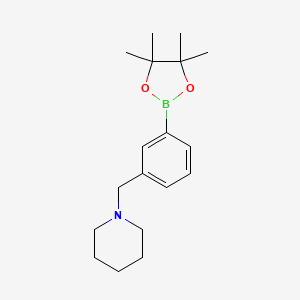

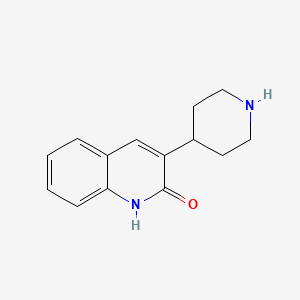

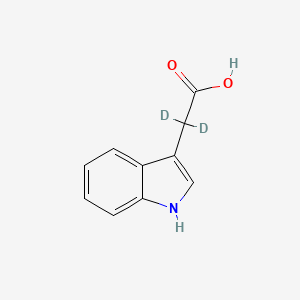

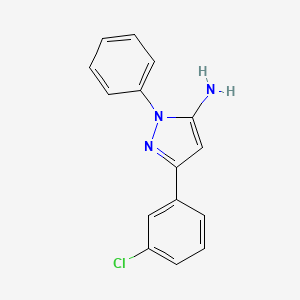

3-(Piperidin-4-YL)quinolin-2(1H)-one

Overview

Description

3-(Piperidin-4-yl)quinolin-2(1H)-one is an organic compound belonging to the quinolinone family. It has been studied extensively for its potential applications in medicinal chemistry, organic synthesis, and pharmaceuticals. This compound has a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been used as a starting material for the synthesis of other compounds.

Scientific Research Applications

Antimicrobial Activity

A notable application of 3-(Piperidin-4-YL)quinolin-2(1H)-one derivatives is in the realm of antimicrobial activity. Research has shown that certain compounds synthesized using this chemical structure have demonstrated effective antibacterial and antifungal properties. For instance, compounds synthesized through ultrasound and microwave-assisted methods exhibited good antimicrobial activity against bacterial strains like Staphylococcus aureus and Escherichia coli, as well as fungal strains including Aspergillus niger and Candida metapsilosis (Ashok, Ganesh, Vijaya Lakshmi, & Ravi, 2014). Additionally, compounds like Nꞌ-{[2-(Piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide were synthesized for potential antimicrobial applications (Afzal, Bawa, Kumar, & Tonk, 2012).

Anticancer Activity

Compounds derived from this compound have also been studied for their potential anticancer properties. A series of such derivatives were synthesized and evaluated for their in vitro anticancer activity against various human cell lines, showing promising results (Subhash & Bhaskar, 2021). This highlights the potential of these compounds in the development of new anticancer drugs.

Catalyst in Chemical Synthesis

This chemical has been used as a catalyst in the synthesis of complex organic compounds. For example, it was involved in the synthesis of coumarin bearing pyrrolo[1,2-a]quinoxaline derivatives, showcasing its utility in facilitating chemical reactions under mild conditions (Alizadeh, Ghanbaripour, & Zhu, 2014).

Spermicidal and Microbicidal Agents

Another interesting application is in the field of reproductive health, where derivatives of this compound were synthesized as potential spermicidal and microbicidal agents. These compounds showed potent spermicidal activity and were evaluated for their safety and efficacy against various strains of microbes (Pandey et al., 2012).

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to have potent activities against fgfr1, 2, and 3 . FGFRs (Fibroblast Growth Factor Receptors) play an essential role in various types of tumors .

Mode of Action

The direct c3-functionalization of quinoxalin-2(1h)-ones via c–h bond activation has recently attracted considerable attention due to their diverse biological activities and chemical properties . This process includes arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation of quinoxalin-2(1H)-ones .

Biochemical Pathways

Fgfr signaling pathway, which is likely targeted by this compound, is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Result of Action

Compounds with similar structures have been reported to inhibit cancer cell proliferation and induce apoptosis .

properties

IUPAC Name |

3-piperidin-4-yl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c17-14-12(10-5-7-15-8-6-10)9-11-3-1-2-4-13(11)16-14/h1-4,9-10,15H,5-8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNBOBBCYHBUEHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC3=CC=CC=C3NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10592769 | |

| Record name | 3-(Piperidin-4-yl)quinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

205058-78-2 | |

| Record name | 3-(Piperidin-4-yl)quinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B1603387.png)